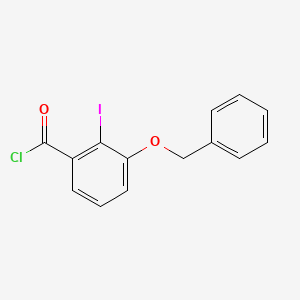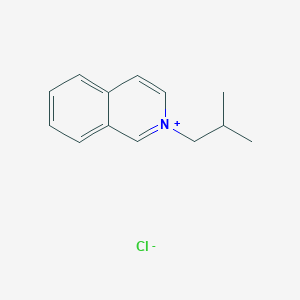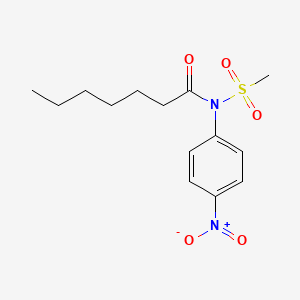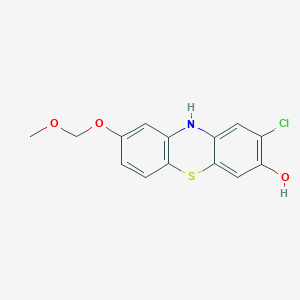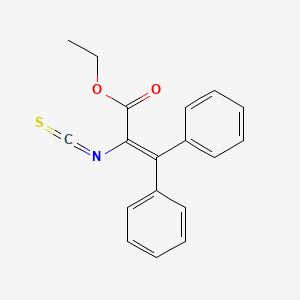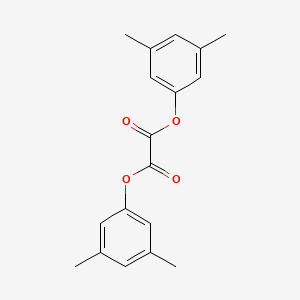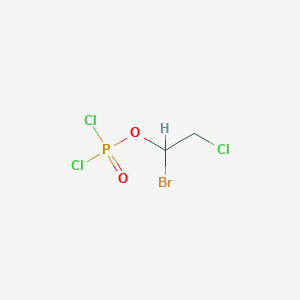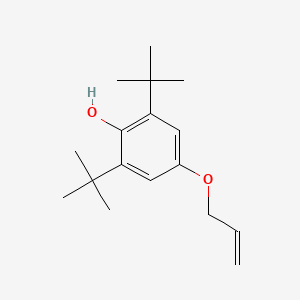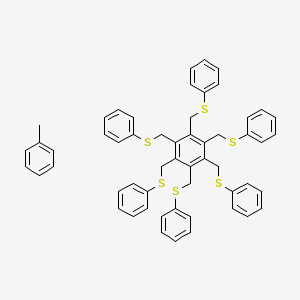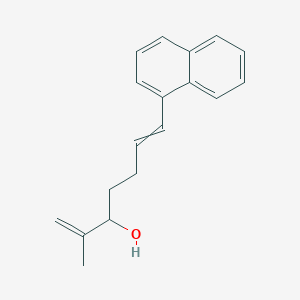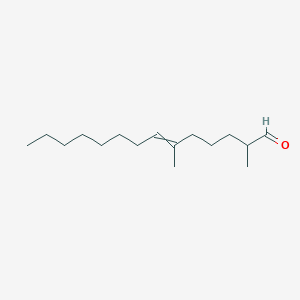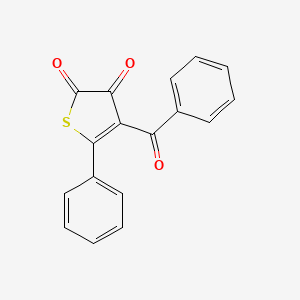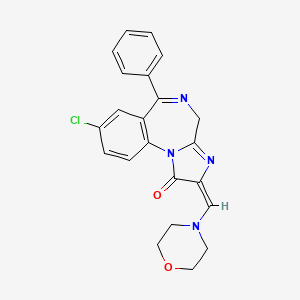![molecular formula C22H34O3Si2 B14587700 Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-72-8](/img/structure/B14587700.png)
Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane: is an organosilicon compound that features both silicon and phosphorus atoms within its structure. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. The presence of both ethyl and diphenyl groups, along with the triethoxysilyl moiety, contributes to its versatility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane can be synthesized through the reaction of diphenyl[2-(triethoxysilyl)ethyl]phosphine oxide with boron trifluoride etherate . The reaction typically involves the use of multinuclear NMR spectroscopy to confirm the structure and coordination of the silicon atom within the molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of organosilicon chemistry techniques. These methods often require controlled reaction conditions, including inert atmospheres and specific temperature ranges, to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or other nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce simpler silane compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane involves its ability to interact with various molecular targets and pathways. The silicon atom within the compound can form strong bonds with oxygen and other electronegative elements, making it a valuable component in the formation of stable structures. Additionally, the presence of the ethyl and diphenyl groups allows for interactions with organic molecules, enhancing its versatility in different applications .
Vergleich Mit ähnlichen Verbindungen
- Diphenyl[2-(triethoxysilyl)ethyl]phosphine oxide
- Diphenyl[2-(trifluorosilyl)ethyl]phosphine oxide
Comparison: Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to similar compounds. The triethoxysilyl moiety also provides distinct properties, such as enhanced solubility and reactivity with other silanes and siloxanes .
Eigenschaften
CAS-Nummer |
61210-72-8 |
|---|---|
Molekularformel |
C22H34O3Si2 |
Molekulargewicht |
402.7 g/mol |
IUPAC-Name |
triethoxy-[2-[ethyl(diphenyl)silyl]ethyl]silane |
InChI |
InChI=1S/C22H34O3Si2/c1-5-23-27(24-6-2,25-7-3)20-19-26(8-4,21-15-11-9-12-16-21)22-17-13-10-14-18-22/h9-18H,5-8,19-20H2,1-4H3 |
InChI-Schlüssel |
XGDFSPYYLGDIQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CC[Si](CC)(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


